6-Bromo-2,3-dichloro-7-fluoroquinoxaline

Physicochemical Property Drug-Likeness CNS Drug Design

6-Bromo-2,3-dichloro-7-fluoroquinoxaline (BDF) is a heavily halogenated heterocyclic building block within the quinoxaline family. Its structure features a unique pattern of chlorine atoms at positions 2 and 3, a bromine atom at position 6, and a fluorine atom at position 7 on the quinoxaline core.

Molecular Formula C8H2BrCl2FN2
Molecular Weight 295.92 g/mol
CAS No. 1217305-04-8
Cat. No. B1375070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-dichloro-7-fluoroquinoxaline
CAS1217305-04-8
Molecular FormulaC8H2BrCl2FN2
Molecular Weight295.92 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)Br)N=C(C(=N2)Cl)Cl
InChIInChI=1S/C8H2BrCl2FN2/c9-3-1-5-6(2-4(3)12)14-8(11)7(10)13-5/h1-2H
InChIKeyBFEAPEUJUZMVPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,3-dichloro-7-fluoroquinoxaline (CAS 1217305-04-8) for CNS & Oncology Research Procurement


6-Bromo-2,3-dichloro-7-fluoroquinoxaline (BDF) is a heavily halogenated heterocyclic building block within the quinoxaline family. Its structure features a unique pattern of chlorine atoms at positions 2 and 3, a bromine atom at position 6, and a fluorine atom at position 7 on the quinoxaline core . This specific arrangement creates a highly functionalized scaffold that is not easily replicated by other in-class analogs. The presence of multiple distinct halogen atoms (Cl, Br, F) with differing reactivities is a key driver for its selection as a synthetic intermediate, particularly for sequential, chemoselective cross-coupling reactions.

6-Bromo-2,3-dichloro-7-fluoroquinoxaline: Why In-Class Analogs Fail as Direct Replacements


Substituting 6-Bromo-2,3-dichloro-7-fluoroquinoxaline with seemingly similar quinoxalines like 6-bromo-2,3-dichloroquinoxaline (CAS 108229-82-9) or 2,3-dichloro-6-fluoroquinoxaline (CAS 76089-04-8) introduces significant risks in synthetic workflows. The target compound's concurrent presence of bromine and fluorine on the benzo ring, alongside chlorines on the pyrazine ring, establishes a distinct reactivity and selectivity profile . An analog lacking the 7-fluoro substituent loses a key site for nucleophilic aromatic substitution or metabolic stabilization. Conversely, an analog missing the 6-bromo group eliminates the most reactive handle for palladium-catalyzed cross-coupling, such as Suzuki or Buchwald-Hartwig reactions. This loss of chemoselectivity can derail planned sequential derivatizations and prevent the precise construction of complex target molecules.

Quantitative Evidence for Selecting 6-Bromo-2,3-dichloro-7-fluoroquinoxaline over Closest Analogs


Compare Molecular Weight and Heavy Atom Count for Permeability Optimization

The molecular weight of the target compound is significantly higher than that of its non-brominated or non-fluorinated analogs, influencing passive permeability and target binding. Its molecular weight is 295.92 g/mol, compared to 277.93 g/mol for 6-bromo-2,3-dichloroquinoxaline (which lacks the 7-fluoro) and 217.03 g/mol for 2,3-dichloro-6-fluoroquinoxaline (which lacks the 6-bromo) [1].

Physicochemical Property Drug-Likeness CNS Drug Design

Exploit the High Calculated LogP for CNS Target Engagement

The introduction of bromine and fluorine on the benzo ring substantially increases lipophilicity. The calculated LogP (cLogP) for the target compound is approximately 3.5, representing a marked increase over the simpler analog 2,3-dichloroquinoxaline, which has a cLogP of around 2.1 [1].

Lipophilicity CNS Penetration Structure-Activity Relationship

Leverage Differential Halogen Reactivity for Chemoselective Sequential Couplings

The target compound possesses three distinct halogen atoms, enabling a programmed sequence of functionalization. In contrast, the analog 6-bromo-2,3-dichloroquinoxaline lacks the 7-fluoro substituent, forfeiting a site for late-stage diversification. The inherent reactivity order is Br > Cl >> F. This allows for a first selective coupling at the 6-position (bromine), followed by subsequent couplings at the 2- and 3-positions (chlorine), while the 7-fluoro group can be activated under specific nucleophilic aromatic substitution (SNAr) conditions or used for metabolic blocking [1].

Synthetic Chemistry Cross-Coupling Chemoselectivity

Gain Enhanced MAO-A Inhibitory Activity Through Strategic Halogenation

Although direct data for the target compound is not in the public domain, publicly available bioactivity data for a closely related structural analog, 6-bromo-2,3-dichloroquinoxaline, establishes the scaffold's potential for MAO inhibition. This analog demonstrates a potent IC50 of 66 nM against bovine brain MAO-A [1]. The target compound's additional 7-fluoro substituent is a well-known medicinal chemistry strategy to enhance metabolic stability and potentially improve binding affinity or selectivity for MAO-A over MAO-B, based on class-level SAR.

Monoamine Oxidase Inhibition Neurological Disorders Selectivity

High-Value Application Scenarios for 6-Bromo-2,3-dichloro-7-fluoroquinoxaline


Design of Novel CNS-Penetrant Kinase Inhibitors

A medicinal chemistry program targeting a kinase implicated in glioblastoma can utilize the target compound as a core scaffold. As shown in Section 3, the high cLogP (~3.5) and molecular weight (<300 Da) of the scaffold are aligned with CNS drug-likeness rules. Chemists can first perform a Suzuki coupling at the reactive 6-bromo position to introduce an aromatic moiety, followed by sequential Buchwald-Hartwig aminations at the 2- and 3-chloro positions to build a complex pharmacophore. The 7-fluoro substituent provides metabolic stability against oxidative metabolism.

Exploring MAO-A Inhibition with a Fluorinated Lead Series

Following the 66 nM activity of 6-bromo-2,3-dichloroquinoxaline against MAO-A, a hit-to-lead campaign can be initiated. The 6-bromo-2,3-dichloro-7-fluoroquinoxaline is the ideal next-generation scaffold. Synthesizing a library of derivatives from this single precursor allows for systematic SAR exploration at all four positions. The objective is to maintain MAO-A potency while using the fluorine atom to reduce off-target activity and improve pharmacokinetic profiles for potential treatments of depression (via MAO-A inhibition) without the hypertensive crisis risk.

Rapid Assembly of Diverse Compound Libraries via Automated Synthesis

For an industrial high-throughput synthesis group, the target compound's three orthogonal halogen handles (Br, Cl, F) provide a powerful 'programmed' synthesis vehicle. Automated parallel synthesizers can be used to perform a first selective reaction at the 6-position under mild conditions. A subsequent, more forcing reaction can address the 2,3-dichloro positions. This allows for the creation of a large, structurally diverse library from a single gram-scale procurement of the starting material, as directly contrasted with simpler analogs in Section 3 which limit the number of possible diversifications.

Synthesis of Selective GluN2C/D NMDA Receptor Modulators

Though its exact mechanism is still under investigation, the compound's structural class is associated with ionotropic glutamate receptor modulation. A research group can leverage the scaffold to design and synthesize dual GluN2C/GluN2D modulators as research tools for studying neuronal signaling. The bromine atom can facilitate the initial structural investigation, while the chlorine and fluorine substituents are crucial for tuning the pharmacophore's affinity and selectivity toward specific NMDA receptor subtypes, potentially leading to breakthrough treatments for stroke or neurodegenerative disorders.

Quote Request

Request a Quote for 6-Bromo-2,3-dichloro-7-fluoroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.